molecular formula C17H31NO4 B14397442 Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate CAS No. 89760-46-3

Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate

Cat. No.: B14397442
CAS No.: 89760-46-3
M. Wt: 313.4 g/mol
InChI Key: YJVHQMHFGPORRR-UHFFFAOYSA-N
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Description

Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate typically involves the reaction of tert-butyl N-(2-oxoethyl)carbamate with an appropriate alkene under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide and carried out in an aqueous medium . Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale flow microreactor systems to ensure high yield and purity. These systems allow for precise control over reaction conditions, leading to more consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate involves the cleavage of the Boc protecting group under acidic conditions. This reaction is typically facilitated by strong acids such as trifluoroacetic acid, which protonates the carbonyl oxygen, leading to the formation of a resonance-stabilized intermediate. The resulting carbocation undergoes elimination, releasing carbon dioxide and forming the free amine .

Comparison with Similar Compounds

Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for versatile applications in various fields of research and industry.

Properties

CAS No.

89760-46-3

Molecular Formula

C17H31NO4

Molecular Weight

313.4 g/mol

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]dec-9-enoate

InChI

InChI=1S/C17H31NO4/c1-6-8-9-10-11-12-13-14(15(19)21-7-2)18-16(20)22-17(3,4)5/h6,14H,1,7-13H2,2-5H3,(H,18,20)

InChI Key

YJVHQMHFGPORRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCCCC=C)NC(=O)OC(C)(C)C

Origin of Product

United States

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